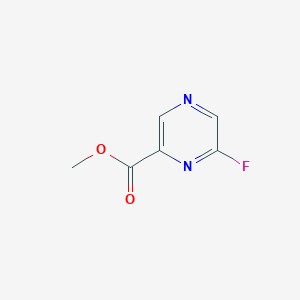

Methyl 6-fluoropyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAVPAPLNSKPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the electronic environment of atoms within the molecule. The presence of a fluorine atom introduces additional complexity and provides valuable structural information through heteronuclear coupling.

One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of Methyl 6-fluoropyrazine-2-carboxylate is expected to show three distinct signals corresponding to the two aromatic protons on the pyrazine (B50134) ring and the three protons of the methyl ester group. The aromatic protons (H3 and H5) would appear as doublets due to coupling with the ¹⁹F nucleus. The methyl protons would appear as a singlet, as they have no adjacent protons.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the distinct electronic environment of the molecule. A key feature of the ¹³C spectrum for a fluorinated compound is the presence of carbon-fluorine (C-F) coupling constants (JCF), which are invaluable for assigning the signals of carbons proximate to the fluorine atom. The carbonyl carbon of the ester group is expected to appear at the most downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on predicted values derived from typical chemical shifts and coupling constants for similar structural motifs. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity / Coupling |

|---|---|---|---|

| ¹H | -OCH₃ | ~4.0 | s (singlet) |

| ¹H | H-3 | ~8.9 | d (doublet, due to ⁴JHF) |

| ¹H | H-5 | ~8.7 | d (doublet, due to ³JHF) |

| ¹³C | -OCH₃ | ~53 | q (quartet) |

| ¹³C | C=O | ~163 | s (singlet) |

| ¹³C | C-2 | ~143 | d (doublet, due to ³JCF) |

| ¹³C | C-3 | ~148 | d (doublet, due to ⁴JCF) |

| ¹³C | C-5 | ~140 | d (doublet, due to ²JCF) |

| ¹³C | C-6 | ~160 | d (doublet, due to ¹JCF) |

2D NMR experiments are essential for the definitive assignment of proton and carbon signals by revealing through-bond correlations.

Gradient Heteronuclear Single Quantum Coherence (gHSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, gHSQC would show correlations between the H3 signal and the C3 signal, the H5 signal and the C5 signal, and the methyl protons with the methoxy (B1213986) carbon. This provides an unambiguous link between the ¹H and ¹³C spectra.

Gradient Heteronuclear Multiple Bond Correlation (gHMBC): The gHMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for mapping the molecular framework. Expected key correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and to C-2 of the pyrazine ring.

The H3 proton to C-2, C-5, and the carbonyl carbon.

Vibrational Spectroscopy for Molecular Dynamics and Fingerprinting (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The expected characteristic absorption bands for this compound arise from its constituent functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum, characteristic of the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

C-O Stretch: The ester C-O bonds are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

Aromatic C-H Stretch: The C-H bonds on the pyrazine ring would give rise to bands above 3000 cm⁻¹.

Pyrazine Ring Modes: Multiple bands corresponding to the C=C and C=N stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ region.

C-F Stretch: A strong absorption band characteristic of the carbon-fluorine bond is anticipated in the 1250-1000 cm⁻¹ region of the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Ester C=O Stretch | 1740-1720 | Strong |

| Pyrazine Ring (C=C/C=N) Stretches | 1600-1400 | Medium-Strong |

| Ester C-O Stretch | 1300-1150 | Strong |

| C-F Stretch | 1250-1000 | Strong |

Isotopic substitution is a powerful method used to confirm vibrational band assignments. By replacing an atom in the molecule with one of its heavier isotopes, the frequency of the vibrational modes involving that atom will shift to a lower wavenumber. For instance, synthesizing this compound with a carbon-13 isotope at the carbonyl position (¹³C=O) would cause a predictable shift of the C=O stretching frequency. Observing this shift would provide definitive experimental proof for the assignment of the carbonyl band in both the IR and Raman spectra. While specific studies on this molecule are not widely reported, this methodology remains a gold standard for vibrational analysis.

Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental formula of a compound and offers insights into its structure through analysis of its fragmentation patterns.

For this compound (C₆H₅FN₂O₂), the monoisotopic mass is calculated to be 156.0335 Da. High-resolution mass spectrometry (HRMS) would be used to experimentally confirm this accurate mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule would form a molecular ion (M•⁺) at m/z 156. This ion would then undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. Key predicted fragmentation pathways for an aromatic ester include:

Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium cation. This would result in a prominent peak at m/z 125 [M - 31]⁺.

Loss of carbon monoxide (CO): The acylium ion (m/z 125) could further lose a molecule of carbon monoxide, yielding a fragment at m/z 97.

Ring Fragmentation: Cleavage of the fluoropyrazine ring itself can lead to a series of smaller fragments characteristic of the heterocyclic core.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 156 | [C₆H₅FN₂O₂]•⁺ (Molecular Ion) | - |

| 125 | [C₅H₂FN₂O]⁺ | •OCH₃ (31 Da) |

| 97 | [C₄H₂FN₂]⁺ | •OCH₃ + CO (59 Da) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Molecular Conformation

The molecular structure of methyl pyrazine-2-carboxylate (B1225951) has been determined by single-crystal X-ray diffraction. A key finding is that the molecule is nearly planar. uni.lunih.govscienceopen.com This planarity is a consequence of the efficient π-conjugation across the pyrazine ring and the attached carboxylate group. uni.lunih.govscienceopen.com The small root-mean-square deviation of the non-hydrogen atoms from the mean plane of the molecule underscores this feature. uni.lunih.govscienceopen.com

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of methyl pyrazine-2-carboxylate are organized into a three-dimensional network through a series of weak intermolecular interactions. uni.lunih.govscienceopen.com Notably, classical hydrogen bonds are absent; instead, the crystal packing is dominated by weak C—H···O and C—H···N interactions. uni.lunih.govscienceopen.com These interactions link adjacent molecules, creating a stable and well-defined crystal lattice.

The presence of a fluorine atom in this compound would introduce the possibility of additional intermolecular interactions, such as C—H···F and F···F contacts. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could also play a role in directing the crystal packing. These interactions would likely lead to a different packing arrangement compared to the non-fluorinated analogue, potentially influencing physical properties such as melting point and solubility.

Crystallographic Data

The crystallographic data for methyl pyrazine-2-carboxylate provides a foundational reference for understanding the structural properties of this class of compounds.

Table 1: Crystal Data and Structure Refinement for Methyl Pyrazine-2-carboxylate

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₆N₂O₂ |

| Formula Weight | 138.13 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.865 (2) |

| b (Å) | 6.690 (4) |

| c (Å) | 24.92 (2) |

| V (ų) | 644.4 (7) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

Data sourced from Zhang, C.-H., Tan, X.-J., & Xing, D.-X. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2902. uni.lunih.govscienceopen.com

Table 2: Hydrogen-Bond Geometry (Å, °) for Methyl Pyrazine-2-carboxylate

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C3—H2···O2ⁱ | 0.93 | 2.35 | 3.205 (3) | 153 |

Symmetry codes: (i) x+1, y-1, z; (ii) -x+1, y+1/2, -z+3/2. Data sourced from Zhang, C.-H., Tan, X.-J., & Xing, D.-X. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2902.

The study of the crystal structure of this compound would be a valuable endeavor to fully elucidate the effects of fluorination on the solid-state architecture of this important chemical compound.

Computational Chemistry and Theoretical Modeling of Methyl 6 Fluoropyrazine 2 Carboxylate

Quantum Chemical Calculation Approaches

Quantum chemical calculations are at the heart of theoretical modeling, offering a range of methods to approximate solutions to the Schrödinger equation for a given molecule. The choice of method and basis set is crucial, as it determines the accuracy and computational cost of the study. For a molecule like Methyl 6-fluoropyrazine-2-carboxylate, a balance between precision and feasibility guides the selection of theoretical approaches.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a qualitative understanding of the electronic structure by considering each electron in the mean field of all others. wikipedia.org While it systematically neglects electron correlation, leading to energies that are higher than the true ground state energy, the HF method is often used for initial geometry optimizations and for calculating vibrational frequencies. researchgate.net For substituted amides of pyrazine-2-carboxylic acid, vibrational frequencies have been computed using the Hartree-Fock level of theory with the 6-31G* basis set, providing a basis for comparison with experimental data. researchgate.net Although computationally less expensive than more advanced methods, its application to this compound would primarily serve as a starting point for more sophisticated calculations that incorporate electron correlation. wikipedia.org

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. mostwiedzy.pl The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that combines the strengths of both HF theory and DFT by incorporating a portion of the exact exchange from HF with exchange and correlation functionals from DFT. researchgate.netrsc.org This approach has been successfully applied to a variety of pyrazine (B50134) derivatives to study their molecular structure, vibrational spectra, and electronic properties. mostwiedzy.plresearchgate.netbendola.com For instance, the B3LYP functional has been employed to optimize the geometry of the pyrazine molecule and to analyze the vibrational wavenumbers of pyrazine-2-carboxamide. researchgate.netresearchgate.net Its application to this compound is expected to yield reliable predictions of its geometry, spectroscopic features, and electronic characteristics. nih.gov

The choice of basis set is a critical component of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. mit.edu Pople-style basis sets are commonly used for organic molecules like pyrazine carboxylates. researchgate.net

6-31G* : This is a split-valence basis set that includes polarization functions (d-functions on heavy atoms, denoted by the asterisk) to describe the non-spherical nature of electron density in molecules. It is often used for initial geometry optimizations and frequency calculations due to its moderate size. researchgate.net

6-31+G : This basis set adds diffuse functions (denoted by the "+") to the 6-31G set. These functions are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity and proton affinity where the electron density is more spread out.

6-311G** : This is a larger, triple-split valence basis set that provides more flexibility in describing the valence electrons. The double asterisk indicates the addition of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), leading to a more accurate description of bond lengths and angles. This basis set has been used in DFT calculations for pyrazine derivatives to achieve refined geometric and vibrational data. researchgate.net

For systems containing heavier elements, effective core potentials (ECPs) like the Stuttgart/Dresden (SDD) basis set are sometimes employed. ECPs replace the core electrons with a potential, reducing the computational cost while maintaining accuracy for valence electron properties.

The selection of a basis set involves a trade-off between accuracy and computational expense. umich.edu For pyrazine carboxylate systems, a basis set like 6-311G** is often chosen for final energy calculations and detailed property analysis after an initial optimization with a smaller set like 6-31G*. researchgate.net

Molecular Geometry Optimization and Conformational Landscape Analysis

A fundamental step in computational modeling is to determine the most stable three-dimensional structure of a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT methods, particularly B3LYP, are well-suited for this task. bendola.comsemanticscholar.org The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The presence of the rotatable ester group (-COOCH₃) suggests the possibility of different conformers. A conformational landscape analysis would involve scanning the potential energy surface by systematically rotating the relevant dihedral angles (e.g., the C-C bond between the pyrazine ring and the carbonyl group, and the C-O bond of the ester) to identify all stable low-energy conformers and the transition states that connect them. The results of such an analysis would provide insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Below is a table of predicted optimized geometric parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311G** level of theory.

| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| C2-C3 | 1.395 | N1-C2-C3 | 121.5 |

| C3-N4 | 1.330 | C2-C3-N4 | 120.0 |

| N4-C5 | 1.335 | C3-N4-C5 | 118.5 |

| C5-C6 | 1.385 | N4-C5-C6 | 120.5 |

| C6-N1 | 1.340 | C5-C6-N1 | 119.0 |

| N1-C2 | 1.338 | C6-N1-C2 | 120.5 |

| C6-F | 1.350 | F-C6-C5 | 118.0 |

| C2-C(O) | 1.490 | N1-C2-C(O) | 117.5 |

| C=O | 1.210 | O=C-O | 125.0 |

| C-O(Me) | 1.360 | C-O-CH3 | 115.0 |

Prediction and Analysis of Vibrational Frequencies and Intensities

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies and their corresponding normal modes. mdpi.com DFT calculations, particularly at the B3LYP level, have been shown to provide excellent agreement with experimental vibrational spectra for related pyrazine compounds. researchgate.net

The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method. mdpi.com The analysis of the normal modes, often visualized with molecular animation software, allows for the assignment of each calculated frequency to specific molecular motions, such as C-H stretching, ring breathing, or C=O stretching. This detailed assignment is crucial for understanding the vibrational dynamics of the molecule. For instance, studies on 2-chloropyrazine (B57796) and 2,6-dichloropyrazine (B21018) have utilized DFT calculations with the 6-311G** basis set to assign the fundamental vibrational modes. researchgate.net

A predicted vibrational spectrum for this compound would show characteristic peaks for the pyrazine ring modes, the C-F stretching and bending vibrations, and the ester group vibrations (C=O stretch, C-O stretch, and CH₃ group modes).

| Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) | Intensity (IR) |

|---|---|---|

| 3080 | Aromatic C-H Stretch | Medium |

| 2960 | Methyl C-H Stretch | Medium |

| 1735 | C=O Carbonyl Stretch | Very Strong |

| 1580 | Pyrazine Ring Stretch (C=N, C=C) | Strong |

| 1450 | Methyl C-H Bend | Medium |

| 1280 | Ester C-O Stretch | Strong |

| 1250 | C-F Stretch | Strong |

| 1150 | Pyrazine Ring In-plane Bend | Medium |

| 1020 | Pyrazine Ring Breathing | Weak |

| 850 | C-H Out-of-plane Bend | Strong |

Electronic Structure Characterization

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide a wealth of information about the electronic landscape of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a larger gap generally implies higher stability. nih.gov For D-A-D (donor-acceptor-donor) structured compounds containing pyrazine, the HOMO and LUMO energy levels are crucial in determining their optoelectronic properties. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It plots the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) potential. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the carbonyl oxygen, indicating their susceptibility to electrophilic attack, while regions around the hydrogen atoms would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution. It calculates the natural atomic charges, revealing the extent of electron transfer between atoms, and analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the strength of hyperconjugative interactions and provide insight into the stability arising from electron delocalization. For pyrazine Schiff base derivatives, NBO analysis has been used to elucidate charge-transfer interactions. rsc.org

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Kinetic stability, electronic transitions |

| Dipole Moment | 2.5 Debye | Molecular polarity, intermolecular forces |

| Electron Affinity | 1.5 eV | Ability to form a negative ion |

| Ionization Potential | 8.0 eV | Energy required to remove an electron |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring, while the LUMO would likely be distributed over the π-system, including the electron-withdrawing carboxylate group. The presence of the electronegative fluorine atom and the ester group would lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazine.

Table 1: Key Chemical Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table outlines the standard descriptors that would be calculated in a computational analysis of this compound.

Computational studies on similar pyrazine carboxamide derivatives have utilized these descriptors to understand structure-activity relationships. nih.govchemrxiv.org For instance, halogen substitution has been shown to influence the chemical potential and electrophilicity index in related compounds. chemrxiv.org

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). deeporigin.com These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological targets or reagents. chemrxiv.org

For this compound, the ESP map would be expected to show significant negative potential (typically colored red) around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group. researchgate.net These regions represent likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.

Such analyses have been performed on other pyrazine derivatives to understand their cytotoxic activities and interactions with biological receptors. nih.gov The distribution of positive and negative potentials on the molecular surface provides key insights into potential intermolecular interactions. nih.govresearchgate.net

Hyperpolarizability Calculations for Non-linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the hyperpolarizability of molecules to predict their NLO response. rsc.org The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule. physchemres.org

Molecules with significant NLO properties often possess a donor-acceptor (D-A) structure that facilitates intramolecular charge transfer (ICT). In this compound, the pyrazine ring can act as a π-system, while the methyl carboxylate group is an electron-withdrawing group. The fluorine atom further enhances the electron-accepting nature of the pyrazine ring.

Computational studies on other D-A pyrazine derivatives have shown that structural modifications can significantly influence their NLO properties. rsc.orgmdpi.com Calculations for this compound would involve determining the components of the polarizability (α) and the first hyperpolarizability (β) tensors.

Table 2: Parameters from Hyperpolarizability Calculations

| Parameter | Symbol | Significance |

| Dipole Moment | μ | Measures the separation of positive and negative charges. |

| Average Polarizability | <α> | Indicates the molecule's response to an external electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

This table shows the typical output from a computational study on the NLO properties of a molecule like this compound.

The calculated values would provide a theoretical basis for assessing the potential of this compound as an NLO material.

Computational Exploration of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energy barriers. For this compound, theoretical studies could explore various reactions, such as nucleophilic aromatic substitution or reactions involving the carboxylate group.

For example, a computational study on the fluorination of aromatic compounds using Selectfluor indicated a preference for a single electron transfer (SET) mechanism over an SN2 mechanism. rsc.org Similar mechanistic investigations could be applied to reactions involving this compound to understand its reactivity and predict reaction outcomes. The formation of pyrazine derivatives from various precursors has also been a subject of mechanistic studies, highlighting the complexity of reaction pathways. researchgate.net

Theoretical Studies on Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and potential for self-assembly. nih.govresearchgate.net For this compound, several types of non-covalent interactions are possible, including hydrogen bonding, π-π stacking, and halogen bonding.

The presence of the fluorine atom introduces the possibility of C-F···X interactions, which can influence molecular recognition and crystal packing. nih.gov Theoretical studies on fluorinated aromatic rings have shown that these interactions can be either attractive or repulsive, depending on the electrostatic environment. nih.govresearchgate.net The pyrazine ring can participate in π-π stacking, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. rsc.org Crystal structure analysis of the related Methyl pyrazine-2-carboxylate (B1225951) reveals a network of weak C—H···O and C—H···N interactions. nih.gov

Computational models can be used to calculate the energies of these interactions and predict the most stable packing arrangements. This information is vital for materials science applications and for understanding the behavior of the compound in a condensed phase.

Advanced Applications As a Chemical Building Block and Ligand in Diverse Synthetic Endeavors

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Methyl 6-fluoropyrazine-2-carboxylate serves as a valuable starting material for the synthesis of a variety of complex heterocyclic scaffolds. The pyrazine (B50134) ring itself is a key component in many biologically active molecules. The fluorine atom at the 6-position is a particularly useful handle for synthetic transformations. As a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, it allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols. This reactivity is fundamental to the construction of fused pyrazine systems, such as pteridines and other polycyclic aromatic compounds.

For instance, the reaction of this compound with binucleophilic reagents can lead to the formation of fused heterocyclic systems in a single step. The ester group at the 2-position can also be readily modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions to further elaborate the molecular structure. This dual reactivity of the fluoro and ester groups makes it a versatile precursor for creating libraries of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Role in Molecular Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. cam.ac.ukmdpi.com The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. cam.ac.uk this compound is an attractive scaffold for DOS due to its multiple points of diversification.

A typical DOS strategy involving this compound could start with the reaction of the fluorine atom with a variety of nucleophiles to introduce appendage diversity. Subsequently, the ester group can be converted into a range of other functional groups, such as amides, hydrazides, or alcohols, further increasing the diversity of the library. Moreover, the pyrazine ring itself can be a platform for further reactions, such as C-H functionalization, to introduce additional complexity. nih.gov This multi-pronged approach allows for the creation of a large and diverse library of compounds from a single, readily available starting material, which is a key principle of efficient DOS. nih.gov

Contribution to the Development of Novel Synthetic Methodologies for Pyrazine Derivatives

The unique electronic properties of the fluoropyrazine ring in this compound have facilitated the development of novel synthetic methodologies for the functionalization of pyrazine derivatives. The electron-withdrawing nature of the fluorine atom and the pyrazine nitrogens makes the ring susceptible to certain types of reactions that are not as facile with unsubstituted pyrazines.

One significant area of development is in transition metal-catalyzed cross-coupling reactions. rsc.org The carbon-fluorine bond, while generally strong, can be activated by certain palladium or nickel catalysts, allowing for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. rsc.orgmdpi.com These reactions enable the formation of carbon-carbon bonds and the introduction of aryl, vinyl, and alkynyl groups at the 6-position of the pyrazine ring. The development of efficient catalytic systems for the C-F bond activation of compounds like this compound is an active area of research and contributes to the broader toolkit of synthetic organic chemists for the construction of complex aromatic systems. researchgate.net

Coordination Chemistry: Application as a Ligand in the Formation of Metal Complexes

The pyrazine nitrogen atoms and the carboxylate group (after hydrolysis of the methyl ester) of 6-fluoropyrazine-2-carboxylate can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry. bohrium.com The nitrogen atoms of the pyrazine ring can bridge metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org

The presence of the fluorine atom can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. For example, the electron-withdrawing fluorine atom can affect the Lewis basicity of the pyrazine nitrogens, which in turn can modulate the strength of the metal-ligand bond. This can have implications for the catalytic activity, magnetic properties, and luminescence of the resulting metal complexes. The study of metal complexes with fluorinated pyrazine ligands is an emerging area with potential applications in catalysis, sensing, and materials science. nih.gov

Integration into Advanced Materials Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. drpress.orgresearchgate.net The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judiciously choosing the metal and organic linker. researchgate.netmdpi.com 6-Fluoropyrazine-2-carboxylic acid (the hydrolyzed form of the title compound) is a promising candidate for a fluorinated linker in MOF synthesis.

The incorporation of fluorine atoms into the organic linkers of MOFs can impart unique properties to the resulting materials. rsc.org For instance, fluorination can increase the hydrophobicity of the framework, which can be advantageous for applications such as the separation of gases from water vapor. nih.gov The fluorine atoms can also create specific binding sites for certain guest molecules, enhancing the selectivity of the MOF for particular applications like carbon dioxide capture. rsc.org The pyrazine nitrogen atoms and the carboxylate group provide the necessary coordination sites to form robust and porous frameworks. researchgate.netnih.gov

While specific examples of polymers derived from this compound are not extensively documented, its structure suggests potential for its use as a monomer in the development of novel polymeric materials. The vinyl-like reactivity of the pyrazine ring in certain polymerization reactions, or the bifunctional nature of the molecule after modification, could allow for its incorporation into polymer backbones.

For example, after conversion of the ester to a more reactive group and activation of the C-F bond, it could potentially undergo copolymerization with other vinyl monomers to create fluorinated polymers. mdpi.com Such polymers could exhibit interesting properties, such as high thermal stability, chemical resistance, and specific optical or electronic properties, due to the presence of the fluoropyrazine moiety. Further research in this area could lead to the development of new functional polymers with applications in electronics, coatings, and membranes.

Application in Chemical Elicitation Studies in Plant Cell Cultures

The investigation of novel chemical elicitors is a burgeoning area of research within plant biotechnology, aimed at enhancing the production of valuable secondary metabolites in plant cell cultures. Elicitors are compounds that, when introduced to a plant cell culture, trigger a defense response, often leading to an increased synthesis and accumulation of specific bioactive molecules. While direct studies on this compound as a chemical elicitor in plant cell cultures are not extensively documented in publicly available research, its structural characteristics—namely the pyrazine ring and fluorine substitution—suggest a strong potential for such applications. This section will explore the plausible role of this compound as a chemical elicitor by examining research on analogous pyrazine derivatives and fluorinated compounds.

Pyrazine Derivatives as Elicitors

Substituted pyrazine-2-carboxamides have been identified as effective elicitors for the production of secondary metabolites in various plant in vitro cultures. nih.gov Research has demonstrated that these compounds can significantly influence the biosynthesis of flavonoids and flavonolignans. For instance, in callus and suspension cultures of Silybum marianum (milk thistle), certain pyrazine-2-carboxamide derivatives have been shown to enhance the production of taxifolin and the silymarin complex. nih.govphcog.com Similarly, in cultures of Fagopyrum esculentum (buckwheat), these compounds were found to increase rutin production in callus cultures. nih.govphcog.com Another study investigating substituted N-phenylpyrazine-2-carboxamides as abiotic elicitors in Ononis arvensis (rest-harrow) callus cultures observed a substantial increase in flavonoid accumulation, with one derivative leading to a 900% increase after a twelve-hour elicitation period. mdpi.comnih.gov

The mechanism by which these pyrazine derivatives act as elicitors is thought to involve the induction of stress responses within the plant cells. mdpi.com This stress activates defense pathways, leading to transcriptional changes in genes that code for enzymes involved in secondary metabolite biosynthesis. mdpi.com Given that this compound shares the core pyrazine-2-carboxylic acid ester structure with these studied elicitors, it is plausible that it could exert similar effects on plant cell cultures. The specific substitution pattern, including the fluorine atom, would likely modulate its activity and efficacy as an elicitor.

The Role of Fluorination in Elicitor Activity

The presence of a fluorine atom in this compound is particularly noteworthy. Fluorinated compounds are increasingly being investigated as plant activators, which are substances that induce the plant's own defense mechanisms against pathogens. nih.gov Studies on synthetic fluorinated plant activators have shown that they can trigger robust and long-lasting immune responses in plants. nih.gov

Research comparing fluorinated and non-fluorinated plant activators in Arabidopsis thaliana revealed that the fluorinated compounds exhibited superior disease resistance activity. nih.gov Gene expression analysis indicated that fluorine substitution effectively regulated both systemic acquired resistance (SAR) and induced systemic resistance (ISR) pathways, highlighting the distinct role of fluorine in modulating the plant immune system. nih.gov One of the key observations was a prolonged production of reactive oxygen species (ROS) in chloroplasts, a hallmark of plant defense activation. nih.gov

Considering these findings, the fluorine atom in this compound could significantly enhance its potential as a chemical elicitor. It may contribute to a more potent or sustained induction of defense responses in plant cell cultures, potentially leading to a greater accumulation of desired secondary metabolites compared to its non-fluorinated counterparts.

Hypothesized Elicitation Effects and Research Findings

Based on the available research on related compounds, we can hypothesize the potential effects of this compound in chemical elicitation studies. The data from studies on other pyrazine derivatives can be used to construct a hypothetical model for its application.

| Plant Species | Culture Type | Elicitor (Analogous Compound) | Observed Effect | Potential Implication for this compound |

| Silybum marianum | Callus & Suspension | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Enhanced taxifolin and silychristin production nih.govphcog.com | Could potentially increase the yield of specific flavonolignans. |

| Fagopyrum esculentum | Callus Culture | 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Increased rutin production nih.govphcog.com | May be effective in enhancing the production of rutin and other flavonoids. |

| Ononis arvensis | Callus Culture | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Up to 900% increase in flavonoid production mdpi.comnih.gov | The core pyrazine structure suggests a strong potential for flavonoid elicitation. The fluorine atom might further enhance this effect. |

Further empirical studies are necessary to validate these hypotheses and to determine the optimal conditions for the use of this compound as a chemical elicitor. Such research would involve treating various plant cell cultures with different concentrations of the compound and analyzing the subsequent changes in the production of key secondary metabolites.

Analytical Method Development and Validation in Methyl 6 Fluoropyrazine 2 Carboxylate Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the qualitative and quantitative analysis of Methyl 6-fluoropyrazine-2-carboxylate, as well as for its isolation and purification. The choice of technique is often dictated by the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed. The method's parameters, including the mobile phase composition (e.g., a gradient of acetonitrile and water), flow rate, and column temperature, are optimized to achieve optimal separation of the main compound from any starting materials, by-products, or degradation products. UV detection is typically used for quantification, with the detection wavelength selected based on the compound's UV absorbance maximum.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying unknown impurities and degradation products by providing information about their molecular weights. The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to generate ions for analysis.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be employed for its analysis, often coupled with a mass spectrometer (GC-MS) for enhanced specificity. The choice of the capillary column's stationary phase is critical for achieving good resolution. A typical method would involve a temperature-programmed oven to ensure the elution of all components in a reasonable time.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (<2 µm). UPLC methods are particularly advantageous for high-throughput screening and for the analysis of complex reaction mixtures containing multiple intermediates and impurities.

Below is an interactive data table summarizing typical starting conditions for various chromatographic methods used in the analysis of pyrazine (B50134) derivatives, which can be adapted for this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Application |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | UV | Purity assessment, Quantitative analysis |

| LC-MS | C18, 2.1 x 50 mm, 1.8 µm | Acetonitrile/Water with 0.1% Formic Acid | ESI-MS | Impurity identification, Reaction monitoring |

| GC | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Helium | MS | Analysis of volatile impurities |

| UPLC | C18, 2.1 x 50 mm, 1.7 µm | Acetonitrile/Water gradient | UV/MS | High-throughput analysis, Purity profiling |

Development of Quantitative Analytical Methods

The development of quantitative analytical methods is crucial for determining the exact amount of this compound in a sample. These methods must be validated to ensure they are accurate, precise, specific, linear, and robust.

Method Validation Parameters:

Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

An example of a validated HPLC method for a related pyrazine compound is detailed in the table below, which could serve as a starting point for the quantification of this compound.

| Parameter | Specification | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| Limit of Detection (LOD) | Report | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Report | 0.03 µg/mL |

Characterization Strategies for Reaction Intermediates and Final Products

The comprehensive characterization of this compound and its reaction intermediates is essential to confirm the chemical structure and identify any potential isomeric or structural impurities. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR: Provides information about the number and types of protons and their neighboring atoms. The chemical shifts, splitting patterns, and integration values are all used to piece together the structure.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

¹⁹F NMR: Is particularly important for fluorinated compounds, providing direct information about the chemical environment of the fluorine atom. nih.govacs.orgacs.org The chemical shift of the fluorine signal is highly sensitive to its electronic surroundings.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming the structure and identifying impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks would be expected for the C=O of the ester, the C-F bond, and the aromatic pyrazine ring vibrations.

A summary of expected spectroscopic data for a compound like this compound is presented below.

| Technique | Feature | Expected Observation |

| ¹H NMR | Pyrazine ring protons | Doublets in the aromatic region |

| Methyl ester protons | Singlet around 3.9 ppm | |

| ¹³C NMR | Carbonyl carbon | Signal around 160-170 ppm |

| Fluorine-bonded carbon | Doublet due to C-F coupling | |

| ¹⁹F NMR | Single fluorine atom | Singlet or multiplet depending on coupling |

| MS | Molecular Ion Peak (M+) | Corresponding to the molecular weight |

| IR | Carbonyl stretch (C=O) | Strong absorption around 1720-1740 cm⁻¹ |

| C-F stretch | Absorption in the 1000-1400 cm⁻¹ region |

By employing these sophisticated analytical techniques and validation protocols, researchers and manufacturers can ensure the consistent quality and purity of this compound for its intended applications.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms for Pyrazine (B50134) Carboxylates

The synthesis of complex molecules is undergoing a paradigm shift, moving away from traditional batch processing towards continuous-flow manufacturing. This transition offers enhanced safety, efficiency, and scalability. For pyrazine carboxylates, including Methyl 6-fluoropyrazine-2-carboxylate, the adoption of flow chemistry and automated platforms represents a significant frontier.

Continuous-flow systems provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org For the synthesis of pyrazine derivatives, this technology can enable safer handling of potentially hazardous reagents and intermediates. A notable example is the enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters in a continuous-flow system, which offers a greener and more efficient alternative to traditional methods. rsc.org This approach, utilizing immobilized enzymes, can be adapted for the synthesis of a wide range of pyrazinamide derivatives with high yields in short reaction times. rsc.org

The advantages of flow chemistry extend to multistep syntheses. By "telescoping" individual reaction stages, it is possible to create fully automated processes that convert simple starting materials into complex final products without the need for isolating intermediates. up.ac.za This has been successfully demonstrated for the synthesis of several active pharmaceutical ingredients and provides a blueprint for the future production of functional molecules derived from this compound. up.ac.za The integration of real-time reaction monitoring and automated optimization algorithms will further accelerate the discovery and production of novel pyrazine-based compounds.

Exploration of Novel Catalytic Strategies for Targeted Transformations

The functionalization of the pyrazine core is central to unlocking the full potential of this compound. Modern catalytic methods are providing unprecedented tools for the precise and efficient modification of such heterocyclic systems.

Transition-metal catalysis has been instrumental in the development of cross-coupling reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions, such as the Sonogashira, Stille, and Kumada couplings, have been successfully applied to chloropyrazines and fluoropyrazines, enabling the introduction of a wide variety of substituents onto the pyrazine ring. rsc.org Nickel catalysis has also proven effective for the coupling of fluoropyrazines with Grignard reagents under mild conditions. rsc.org These methods are crucial for building molecular complexity from the this compound scaffold.

Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. mdpi.com Iron-catalyzed C-H functionalization has emerged as a powerful strategy for modifying electron-deficient heterocycles like pyrazine. mdpi.com This method allows for the direct introduction of aryl groups onto the pyrazine ring. mdpi.com Furthermore, visible-light photoredox catalysis is a rapidly developing field that enables the activation of C-H bonds under mild conditions, as demonstrated in the α-functionalization of free alcohols with heteroarenes. nih.gov The application of these cutting-edge catalytic strategies to this compound will undoubtedly lead to the discovery of novel derivatives with tailored properties.

The fluorine atom itself can be a site for targeted transformations. Catalytic halodefluorination, for instance, can convert C-F bonds into other carbon-halogen bonds, opening up new avenues for subsequent functionalization. researchgate.net Conversely, advanced catalytic fluorination techniques offer methods for the selective introduction of fluorine into organic molecules, a strategy that could be employed in the synthesis of more complex fluorinated pyrazine systems. rsc.orgmdpi.com

Design and Synthesis of Advanced Materials Incorporating Fluorinated Pyrazine Cores

The unique electronic properties of the fluorinated pyrazine ring make it an attractive component for advanced materials. The strong electron-withdrawing nature of both the pyrazine ring and the fluorine atom can be harnessed to create materials with desirable optical and electronic characteristics.

In the field of organic electronics, fluorinated pyrazine-based materials are showing great promise. Donor-acceptor (D-A) conjugated polymers incorporating fluorinated pyrazine units have been developed for use in organic solar cells. rsc.org The introduction of fluorine into the pyrazine acceptor unit has been shown to significantly improve the power conversion efficiency of these devices. rsc.org This enhancement is attributed to more balanced charge carrier mobilities, better molecular packing, and more appropriate phase separation features. rsc.org The use of pyrazine as a "conformational lock" in semiconducting polymers can also enhance backbone planarity, leading to improved charge transport and stability in organic field-effect transistors. rsc.org

Beyond organic electronics, fluorinated pyrazine cores are being explored for their potential in energetic materials. researchgate.net The high heat of formation of metal fluorides makes fluorine-containing compounds attractive as oxidizers in energetic formulations. cswab.orgnjit.edu The incorporation of fluorine-rich groups into heterocyclic structures is a strategy being pursued for the design of new high-performance energetic materials with high density and thermal stability. nih.govresearchgate.net 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine is an example of a high-performance melt-cast energetic material that demonstrates the potential of this class of compounds. researchgate.net

The versatility of the fluorinated pyrazine scaffold also extends to the development of porous organic polymers for applications such as fluorescent chemosensors. frontiersin.org The pre-designable nature of these materials allows for the creation of sensors with high selectivity and sensitivity for specific analytes. frontiersin.org

Computational Design and Predictive Modeling for Directed Chemical Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods are crucial for predicting the properties of novel derivatives and for designing efficient synthetic routes.

Density Functional Theory (DFT) is widely used to investigate the electronic structure and properties of molecules. mostwiedzy.plbohrium.commdpi.comresearchgate.net DFT calculations can provide insights into the effects of substituents on the pyrazine ring, helping to predict parameters such as electron affinity, ionization potential, and energy gaps. researchgate.net This information is vital for the rational design of new materials with targeted electronic and optical properties. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, aiding in the interpretation of experimental results and the design of molecules with specific light-absorbing characteristics. mdpi.comrsc.org

Molecular docking is another computational technique that is used to predict the binding of small molecules to biological targets, such as proteins. researchgate.net This is particularly relevant for the design of new pharmaceuticals. By modeling the interactions between pyrazine derivatives and a target protein, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. researchgate.net

Q & A

What are the key synthetic strategies for preparing Methyl 6-fluoropyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

Answer:

Two primary synthetic routes are utilized:

- Nucleophilic fluorination : React methyl 6-chloropyrazine-2-carboxylate with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at 80–100°C. Use 1.2–1.5 equivalents of KF and maintain an inert atmosphere to prevent hydrolysis. Yields typically range from 60–75% .

- Direct esterification : Treat 6-fluoropyrazine-2-carboxylic acid with methanol under acidic catalysis (H₂SO₄) at reflux. Optimize by controlling water removal (Dean-Stark trap) and stoichiometry (3:1 methanol:acid ratio). Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity .

How should researchers design crystallization experiments to determine the molecular structure of this compound derivatives?

Answer:

- Crystallization : Use slow vapor diffusion with dichloromethane/hexane (1:4 ratio) at 4°C. Monitor crystal growth via microscopy to ensure single-crystal formation.

- X-ray analysis : Collect high-resolution data (θmax > 25°) and apply SHELX workflows:

What analytical techniques are most effective for distinguishing positional isomers in fluorinated pyrazine carboxylates?

Answer:

- 19F NMR : Fluorine chemical shifts (δ -110 to -120 ppm) correlate with electronic environments. For C6-F isomers, coupling constants (³JFH) differentiate para/meta substituents.

- HRMS : Confirm molecular formulas with mass accuracy <3 ppm (e.g., m/z 157.0342 for C₆H₅FN₂O₂⁺) .

- 2D NOESY : Detect spatial proximity between fluorine and adjacent groups (e.g., methyl or carboxylate).

- X-ray crystallography : Definitive proof of regiochemistry via bond-length analysis (C–F: ~1.35 Å) .

How can conflicting reactivity data between this compound and its chloro analogue be systematically analyzed?

Answer:

- Kinetic studies : Compare substitution rates under identical conditions (e.g., SNAr in THF at 25°C). Use pseudo-first-order kinetics to determine rate constants (kobs).

- Hammett analysis : Plot log(krel) against σpara values (F: +0.06, Cl: +0.23) to quantify electronic effects. Deviations indicate steric contributions.

- Steric parameters : Extract Es values from X-ray structures (e.g., C6-F vs. C6-Cl) to rationalize reduced reactivity with bulky nucleophiles .

What computational methods are recommended for predicting the regioselectivity of electrophilic attacks on this compound?

Answer:

- Fukui function analysis : Calculate nucleophilic (f⁻) indices at DFT level (M06-2X/cc-pVTZ) to identify reactive sites (e.g., C3 vs. C5).

- NBO charges : Compare charge distributions (C3: -0.12 e, C5: -0.08 e) to predict electrophilic preference.

- Experimental validation : Bromination (Br₂ in AcOH) yields 85% C3-substituted product, aligning with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.